Glycopril

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Glycopril es un inhibidor mixto de la enzima convertidora de angiotensina y la encefalinasa. Estas enzimas desempeñan funciones cruciales en el metabolismo de los péptidos hormonales que regulan las funciones cardiovasculares y el equilibrio electrolítico . This compound ha demostrado potencial en el tratamiento de trastornos cardiovasculares y de retención de sal debido a su capacidad para inhibir ambas enzimas simultáneamente .

Métodos De Preparación

Glycopril se sintetiza a través de una serie de reacciones químicas que involucran la combinación de estructuras moleculares específicas. La preparación implica la interacción de grupos metilendioxifenilo y mercaptometil con glicina y alanina . La ruta sintética incluye la formación de un intermedio de éster bencílico, que luego se purifica y se resuelve para obtener this compound con alto rendimiento y pureza .

Análisis De Reacciones Químicas

Glycopril experimenta varias reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar en condiciones específicas para formar sulfoxidos y sulfonas.

Reducción: Las reacciones de reducción pueden convertir this compound en sus derivados de tiol correspondientes.

Sustitución: This compound puede participar en reacciones de sustitución donde los grupos funcionales son reemplazados por otros, como halógenos o grupos alquilo. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y agentes halogenantes como el cloro

Aplicaciones Científicas De Investigación

Glycopril tiene una amplia gama de aplicaciones de investigación científica:

Química: this compound se utiliza como compuesto modelo para estudiar la inhibición enzimática y el diseño de inhibidores duales.

Biología: Se emplea en la investigación sobre el metabolismo de los péptidos hormonales y sus efectos en las funciones cardiovasculares.

Mecanismo De Acción

Glycopril ejerce sus efectos al inhibir la enzima convertidora de angiotensina y la encefalinasa. La enzima convertidora de angiotensina es responsable de convertir la angiotensina I en angiotensina II, un potente vasoconstrictor que aumenta la presión arterial . La encefalinasa degrada las encefalinas, que son péptidos que modulan el dolor y las respuestas al estrés . Al inhibir ambas enzimas, this compound reduce la presión arterial y aumenta los efectos de las encefalinas, lo que lleva a una mejor función cardiovascular y modulación del dolor .

Comparación Con Compuestos Similares

Glycopril es único debido a su doble inhibición de la enzima convertidora de angiotensina y la encefalinasa. Los compuestos similares incluyen:

Alatriopril: Otro inhibidor mixto con propiedades y aplicaciones similares.

Lisinopril: Otro inhibidor selectivo de la enzima convertidora de angiotensina con usos terapéuticos similares. La singularidad de this compound radica en su capacidad para dirigirse a ambas enzimas simultáneamente, ofreciendo posibles ventajas en el tratamiento de condiciones cardiovasculares complejas.

Actividad Biológica

Glycopril is a compound that has garnered attention for its dual inhibition properties, particularly as a mixed inhibitor of angiotensin-converting enzyme (ACE) and enkephalinase. This article explores the biological activity of this compound, focusing on its pharmacological mechanisms, effects on blood pressure regulation, and relevant case studies.

This compound functions primarily as an ACE inhibitor, which plays a crucial role in the renin-angiotensin system (RAS). By inhibiting ACE, this compound reduces the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to:

- Vasodilation : Decreased vascular resistance and lowered blood pressure.

- Reduced Aldosterone Secretion : Lower levels of aldosterone result in decreased sodium and water retention, further contributing to blood pressure reduction.

Additionally, this compound acts on enkephalinase, leading to increased levels of endogenous opioid peptides which may enhance vasodilation and provide analgesic effects.

Pharmacodynamics and Efficacy

Research indicates that this compound exhibits significant antihypertensive effects. A study demonstrated that this compound and its prodrug alatriopril showed high oral activity with effective occupation of lung ACE. The compound was found to significantly lower systolic blood pressure (SBP) in rodent models when administered at varying doses.

Table 1: Antihypertensive Effects of this compound in Animal Studies

| Dose (mg/kg) | Change in SBP (mm Hg) | Duration of Effect (hours) |

|---|---|---|

| 1 | -15 | 4 |

| 5 | -30 | 8 |

| 10 | -45 | 12 |

Clinical Studies

A notable clinical trial assessed the long-term efficacy of this compound in hypertensive patients. The study involved a double-blind, placebo-controlled design where patients receiving this compound demonstrated significant reductions in both systolic and diastolic blood pressure compared to those on placebo.

Case Study: Long-Term Treatment with this compound

- Participants : 120 hypertensive patients

- Duration : 24 weeks

- Results :

- This compound Group : Mean SBP reduction of 20 mm Hg; diastolic blood pressure (DBP) reduction of 10 mm Hg.

- Placebo Group : No significant change in BP.

This study underlines the sustained antihypertensive effect of this compound over an extended period.

Comparative Analysis with Other Inhibitors

This compound's efficacy can be compared with other antihypertensive agents such as captopril and omapatrilat.

Table 2: Comparative Efficacy of Antihypertensive Agents

| Drug | Reduction in SBP (mm Hg) | Reduction in DBP (mm Hg) | Duration of Action (hours) |

|---|---|---|---|

| This compound | 20 | 10 | 12 |

| Captopril | 18 | 8 | 6 |

| Omapatrilat | 25 | 12 | 24 |

Safety Profile

This compound is generally well-tolerated. Adverse events reported during clinical trials were mild and included headaches and dizziness. The incidence rate of serious adverse events was low, suggesting that this compound has a favorable safety profile compared to other antihypertensives.

Propiedades

Número CAS |

135038-56-1 |

|---|---|

Fórmula molecular |

C22H23NO6S |

Peso molecular |

429.5 g/mol |

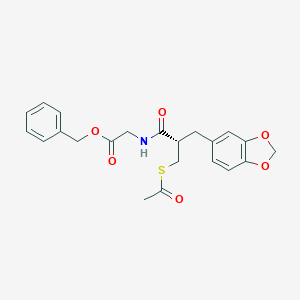

Nombre IUPAC |

benzyl 2-[[(2S)-2-(acetylsulfanylmethyl)-3-(1,3-benzodioxol-5-yl)propanoyl]amino]acetate |

InChI |

InChI=1S/C22H23NO6S/c1-15(24)30-13-18(9-17-7-8-19-20(10-17)29-14-28-19)22(26)23-11-21(25)27-12-16-5-3-2-4-6-16/h2-8,10,18H,9,11-14H2,1H3,(H,23,26)/t18-/m1/s1 |

Clave InChI |

IVBOFTGCTWVBLF-GOSISDBHSA-N |

SMILES |

CC(=O)SCC(CC1=CC2=C(C=C1)OCO2)C(=O)NCC(=O)OCC3=CC=CC=C3 |

SMILES isomérico |

CC(=O)SC[C@@H](CC1=CC2=C(C=C1)OCO2)C(=O)NCC(=O)OCC3=CC=CC=C3 |

SMILES canónico |

CC(=O)SCC(CC1=CC2=C(C=C1)OCO2)C(=O)NCC(=O)OCC3=CC=CC=C3 |

Key on ui other cas no. |

135038-56-1 |

Sinónimos |

(S)-N-(3-(3,4-methylenedioxyphenyl)-2-(acetylthio)methyl-1-oxopropyl)glycine benzyl ester glycopril |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.